(3R*,4R*)-4-o-tolyl-piperidin-3-ol
Description
Overview of Substituted Piperidines in Contemporary Organic Synthesis
Substituted piperidines are fundamental building blocks in the synthesis of a wide range of organic molecules. ajchem-a.com Their structural motif is present in numerous alkaloids and is a critical component in the design of novel therapeutic agents. ajchem-a.comnih.gov The development of efficient and stereoselective methods for the synthesis of substituted piperidines is a significant and ongoing endeavor in organic chemistry. nih.govnih.govacs.org These methods often involve strategies such as the hydrogenation of pyridine (B92270) derivatives, cyclization of alkenes, and multicomponent reactions. nih.govacs.org The ability to introduce various substituents onto the piperidine (B6355638) ring with high levels of control is crucial for modulating the biological activity and physicochemical properties of the resulting molecules. rsc.org
The versatility of the piperidine core allows for the creation of diverse chemical libraries for drug discovery, targeting a wide spectrum of diseases. chemrxiv.org Researchers continuously explore novel catalytic systems and synthetic routes to access highly functionalized piperidines that would otherwise be difficult to prepare. acs.orgorganic-chemistry.org
Importance of Defined Stereochemistry in Nitrogen Heterocycles
The three-dimensional arrangement of atoms, or stereochemistry, is paramount in the function of biologically active molecules, particularly nitrogen heterocycles. organic-chemistry.orgsathyabama.ac.in The specific orientation of substituents on the piperidine ring can dramatically influence its interaction with biological targets, such as enzymes and receptors. researchgate.net Enantiomers, which are non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological effects. One enantiomer might be a potent therapeutic agent, while the other could be inactive or even toxic.
Therefore, the ability to control the relative and absolute stereochemistry during the synthesis of piperidine derivatives is a critical aspect of modern drug design. rsc.orgorganic-chemistry.org This control ensures the production of a single, desired stereoisomer, maximizing therapeutic efficacy and minimizing potential side effects. tandfonline.com The development of asymmetric synthesis methods has been instrumental in achieving this goal, allowing for the creation of complex chiral molecules with high precision. acs.orgorganic-chemistry.org
Rationale for Advanced Research on (3R,4R)-4-o-tolyl-piperidin-3-ol Architectures
The specific stereochemical arrangement of (3R,4R)-4-o-tolyl-piperidin-3-ol presents a unique and compelling target for research. The "R,R" designation indicates a relative stereochemistry between the hydroxyl group at position 3 and the o-tolyl group at position 4. This particular diastereomer is of interest due to its potential to serve as a key intermediate in the synthesis of more complex molecules with specific biological activities.
The presence of the o-tolyl group introduces steric bulk and specific electronic properties that can influence the conformation of the piperidine ring and its binding affinity to target proteins. Research into the synthesis and properties of this specific architecture is driven by the need to understand how these structural features translate into biological function. For instance, similar 3,4-disubstituted piperidine structures have been identified as potent and selective ligands for various receptors. nih.govnih.gov
The exploration of synthetic routes to (3R,4R)-4-o-tolyl-piperidin-3-ol and related structures contributes to the broader field of stereoselective synthesis, providing valuable insights into reaction mechanisms and catalyst design. The development of efficient methods to construct this specific stereoisomer can pave the way for the discovery of new therapeutic agents with improved potency and selectivity.
An in-depth examination of the chemical compound (3R,4R)-4-o-tolyl-piperidin-3-ol reveals a complex synthetic challenge, primarily centered around the precise control of stereochemistry. This article delves into the theoretical and practical aspects of its retrosynthetic analysis, exploring strategic disconnections, key precursors, and the critical considerations for maintaining stereochemical integrity throughout the synthetic process.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(3R,4R)-4-(2-methylphenyl)piperidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-9-4-2-3-5-10(9)11-6-7-13-8-12(11)14/h2-5,11-14H,6-8H2,1H3/t11-,12+/m1/s1 |
InChI Key |
NNVGOKRKEILSHP-NEPJUHHUSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2CCNC[C@@H]2O |
Canonical SMILES |
CC1=CC=CC=C1C2CCNCC2O |
Origin of Product |
United States |
Retrosynthetic Analysis for 3r,4r 4 O Tolyl Piperidin 3 Ol
The retrosynthetic analysis of (3R,4R)-4-o-tolyl-piperidin-3-ol, a substituted piperidine (B6355638), involves strategically breaking down the target molecule into simpler, more readily available starting materials. The core challenge lies in establishing the trans-relationship between the hydroxyl group at the C3 position and the o-tolyl group at the C4 position. The (3R,4R) designation indicates a racemic mixture of the (3R,4R) and (3S,4S) enantiomers.
Stereochemical Control and Conformational Analysis of 3r,4r 4 O Tolyl Piperidin 3 Ol Systems**
Principles of Diastereoselectivity and Enantioselectivity in Piperidinol Synthesis
The synthesis of highly substituted piperidines with defined stereochemistry is a central challenge in organic chemistry. nih.gov Achieving stereocontrol—the ability to selectively produce one stereoisomer over others—relies on various strategic approaches.
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In piperidine (B6355638) synthesis, this is often achieved through substrate-controlled methods, where the stereochemistry of the final product is dictated by one or more existing stereocenters in the starting material or intermediate. Common strategies include the hydrogenation of substituted pyridines, where the catalyst and substrate interact to favor a specific geometry, often yielding cis-isomers. nih.govwhiterose.ac.uk Other methods, such as intramolecular cyclizations, aza-Prins reactions, and Mannich reactions, can also provide high levels of diastereocontrol. nih.gov For instance, a modular, one-pot synthesis of piperidin-4-ols has been developed using a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, which demonstrates excellent diastereoselectivity. nih.gov
Enantioselectivity involves the selective formation of one enantiomer over its mirror image. This is typically accomplished using chiral catalysts, reagents, or auxiliaries. youtube.com Organocatalysis, for example, has emerged as a powerful tool for the enantioselective synthesis of piperidines through intramolecular aza-Michael reactions. nih.gov Similarly, metal-catalyzed reactions, such as palladium-catalyzed enantioselective aza-Heck cyclizations or nickel-catalyzed intramolecular hydroalkenylations, offer routes to enantiomerically enriched piperidine derivatives. nih.gov The 1,4-addition of aryl Grignard reagents to chiral 3,4-unsaturated piperidine esters or amides is another established method for controlling the absolute stereochemistry at the C-3 and C-4 positions. google.com
Influence of the o-Tolyl Moiety on Stereochemical Outcomes and Diastereomeric Ratios
The presence of an o-tolyl group at the C-4 position of the piperidine ring exerts a significant influence on the stereochemical course of synthetic reactions. This is primarily due to its steric bulk.
The ortho-methyl group on the phenyl ring creates substantial steric hindrance compared to an unsubstituted phenyl group. During a synthetic transformation, such as the reduction of a 4-o-tolyl-piperidin-3-one precursor or the conjugate addition of an o-tolyl nucleophile, this steric bulk will direct the approach of incoming reagents. For example, in a nucleophilic addition to a piperidinone carbonyl, the reagent will preferentially attack from the less hindered face of the ring, leading to a specific diastereomer of the resulting alcohol.
In reactions involving the formation of the C3-C4 bond, the bulky o-tolyl group will favor a transition state that minimizes steric clashes, thereby controlling the relative stereochemistry. For the synthesis of the (3R,4R) configuration, a trans relationship between the C3-hydroxyl and the C4-aryl group is established. The steric demand of the o-tolyl group is a critical factor in achieving high diastereomeric ratios in favor of this trans product.
Conformational Preferences and Dynamics of 4-Substituted Piperidin-3-ols
The piperidine ring, analogous to cyclohexane (B81311), predominantly adopts a chair conformation to minimize torsional and angle strain. ed.ac.ukniscpr.res.in The presence of substituents dramatically influences the conformational equilibrium.
For a substituted cyclohexane or piperidine, the chair conformation that places the largest substituent in the equatorial position is generally the most stable. libretexts.orglibretexts.org This arrangement minimizes destabilizing 1,3-diaxial interactions, a form of steric strain between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org
The piperidine ring can undergo a "ring flip," a process that interconverts the two chair conformations. youtube.commasterorganicchemistry.com During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com For (3R,4R)-4-o-tolyl-piperidin-3-ol, the ring flip would generate a conformer with an axial o-tolyl group and an equatorial hydroxyl group. This conformation would be significantly higher in energy due to severe 1,3-diaxial interactions involving the large o-tolyl group. The energy barrier for ring inversion in cyclohexane is approximately 10 kcal/mol, and a similar barrier is expected for piperidine systems. masterorganicchemistry.com Due to the large energy difference between the two conformers, the equilibrium lies heavily in favor of the conformer with the equatorial o-tolyl group.
Conformational Equilibrium of (3R,4R)-4-o-tolyl-piperidin-3-ol
| Conformer | C4-o-tolyl Position | C3-OH Position | Relative Stability |
| A (Major) | Equatorial | Axial | More Stable |
| B (Minor) | Axial | Equatorial | Less Stable |
This interactive table summarizes the conformational preferences.
Beyond simple sterics, several intramolecular interactions fine-tune the conformational landscape.
Intramolecular Hydrogen Bonding: A key stabilizing feature in 3-piperidinols is the potential for an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the piperidine ring. acs.orgnih.gov In the preferred conformation of (3R,4R)-4-o-tolyl-piperidin-3-ol, the axial 3-hydroxyl group is ideally positioned to form such a hydrogen bond with the nitrogen lone pair. This interaction further stabilizes the chair conformation where the hydroxyl group is axial and the o-tolyl group is equatorial. This O-H···N bond can lock the molecule into this specific conformation. nih.govnih.gov
Gauche Effect: The gauche effect describes the tendency for certain substituents to prefer a gauche (60° dihedral angle) rather than an anti (180° dihedral angle) arrangement, often due to electronic factors like hyperconjugation. wikipedia.org In piperidine systems, hyperconjugative interactions, such as electron donation from anti-periplanar C-H bonds into C-N or C-O σ* orbitals, can contribute to the stability of a particular conformer. nih.gov For the major conformer of (3R,4R)-4-o-tolyl-piperidin-3-ol, the specific arrangement of bonds may allow for favorable hyperconjugative interactions that add to its stability.
Mechanistic Insights into Stereocontrol in Key Synthetic Transformations
Understanding the reaction mechanisms is crucial for explaining the observed stereoselectivity. A plausible route to 4-aryl-piperidin-3-ols involves the stereoselective reduction of a 4-aryl-piperidin-3-one intermediate.
Mechanism of Stereoselective Reduction:
Conformation of the Intermediate: The 4-o-tolyl-piperidin-3-one precursor will exist in a chair conformation with the bulky o-tolyl group in the equatorial position to minimize steric strain.
Diastereotopic Faces: The carbonyl group in this conformation presents two diastereotopic faces to an incoming reducing agent (e.g., a hydride donor like sodium borohydride).
Steric Approach Control: The hydride will preferentially attack from the less sterically hindered face. The equatorial o-tolyl group at C-4 creates a sterically demanding environment on one side of the ring. Therefore, the hydride is likely to approach from the axial direction on the opposite face of the ring.
Formation of the trans Product: Axial attack of the hydride on the carbonyl group leads to the formation of an equatorial hydroxyl group. However, considering the final product is the (3R,4R) isomer where the hydroxyl is axial (relative to the equatorial tolyl group), a mechanism involving equatorial attack would be required. This suggests that other factors, such as chelation control with certain reagents or the specific reaction pathway (e.g., conjugate addition followed by trapping), are instrumental.
Alternatively, a conjugate addition of an o-tolyl organometallic reagent to a suitable α,β-unsaturated piperideine derivative can establish the C-4 stereocenter. google.com The subsequent reduction of a C-3 functional group would then be directed by this existing stereocenter, leading to the desired trans diastereomer. The steric bulk of the newly introduced o-tolyl group would shield one face of the molecule, directing the next transformation to the opposite face and ensuring high diastereoselectivity. nih.gov
Computational Chemistry in the Study of 3r,4r 4 O Tolyl Piperidin 3 Ol**
Molecular Modeling and Docking Studies for Conformational Insights
Molecular modeling and docking are fundamental computational techniques used to predict the three-dimensional structure of molecules and their interactions with biological targets. For (3R,4R)-4-o-tolyl-piperidin-3-ol, these methods provide crucial insights into its preferred conformations, which are essential for understanding its chemical reactivity and potential biological activity.
The piperidine (B6355638) ring can adopt several conformations, with the chair form being the most stable. However, the presence of substituents, such as the o-tolyl and hydroxyl groups in (3R,4R)-4-o-tolyl-piperidin-3-ol, influences the equilibrium between different chair conformations and the potential for boat or twist-boat conformers. Molecular mechanics calculations, using force fields like COSMIC, can quantitatively predict the conformational free energies of substituted piperidines. nih.gov These calculations model the electrostatic interactions between substituents and the piperidine ring to determine the most stable arrangements. nih.gov
Molecular docking studies are employed to predict the binding orientation of a ligand within the active site of a receptor. researchgate.netnih.gov While no specific docking studies for (3R,4R)-4-o-tolyl-piperidin-3-ol are publicly available, the general methodology involves preparing the 3D structure of the ligand and the target protein. nih.gov The ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. nih.govnih.gov Such studies could elucidate the potential interactions of (3R,4R)-4-o-tolyl-piperidin-3-ol with various biological targets, such as enzymes or receptors, where piperidine derivatives have shown activity. nih.gov
Table 1: Illustrative Docking Scores of (3R,4R)-4-o-tolyl-piperidin-3-ol with a Hypothetical Receptor**
| Conformer | Docking Score (kcal/mol) | Key Interactions |
| Equatorial-OH, Equatorial-Tolyl | -8.5 | Hydrogen bond with Ser122, Pi-Pi stacking with Phe258 |
| Axial-OH, Equatorial-Tolyl | -7.2 | Hydrogen bond with Asp110 |
| Equatorial-OH, Axial-Tolyl | -6.8 | Steric clash with Leu198 |
This table presents hypothetical data for illustrative purposes.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition State Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. rsc.org It has become a standard tool for studying reaction mechanisms and determining the geometries and energies of transition states. acs.org For (3R,4R)-4-o-tolyl-piperidin-3-ol, DFT calculations can provide a deep understanding of its synthesis and reactivity.
DFT calculations can be used to model the entire reaction pathway for the synthesis of substituted piperidines, identifying intermediates and transition states. acs.org For instance, in the synthesis of piperidine-based N-heterocycles, DFT has been used to predict the activation barriers for different reaction pathways, such as cyclotrimerization. acs.orgacs.org By calculating the energies of reactants, products, and transition states, the feasibility of a proposed mechanism can be assessed. The B3LYP functional with a suitable basis set, such as 6-311++G(d,p), is commonly employed for such studies on piperidine derivatives. rsc.org
Furthermore, DFT can be utilized to analyze the transition states of reactions involving (3R,4R)-4-o-tolyl-piperidin-3-ol. This includes identifying the key geometric parameters of the transition state and performing frequency calculations to confirm that it represents a true saddle point on the potential energy surface (characterized by a single imaginary frequency). This information is crucial for understanding the factors that control the reaction rate and selectivity. For example, DFT calculations have been used to rule out certain reaction pathways in the formation of diaziridines from piperidines by showing an insurmountably high activation barrier for the proposed transition state. acs.org
Table 2: Illustrative DFT Calculated Energies for a Hypothetical Reaction Step
| Species | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |
| Reactants | -650.12345 | 0.0 |
| Transition State | -650.09876 | 15.5 |
| Products | -650.15432 | -19.4 |
This table presents hypothetical data for illustrative purposes.
Prediction of Stereochemical Outcomes via Computational Methods
The synthesis of substituted piperidines often leads to the formation of multiple stereoisomers. Computational methods, particularly those based on transition state modeling, play a significant role in predicting and explaining the observed stereochemical outcomes.
For the synthesis of molecules like (3R,4R)-4-o-tolyl-piperidin-3-ol, controlling the relative and absolute stereochemistry is a major challenge. Computational modeling can help rationalize the diastereoselectivity of a reaction by analyzing the energies of the different transition states leading to the various stereoisomers. Transition state models can show the preferred configuration around an intermediate, such as an acyliminium ion, and the orientation of the nucleophile during the reaction. rsc.org
For example, in the diastereoselective synthesis of 4-aryl-3-methyl-4-piperidinemethanols, different synthetic routes lead to different diastereomers. researchgate.net Computational analysis of the transition states involved in these reactions could reveal the steric and electronic factors that favor the formation of one isomer over another. By comparing the energies of the transition states leading to the (3R,4R) and (3R,4S) isomers, chemists can predict which diastereomer will be the major product under a given set of reaction conditions. This predictive power is invaluable for designing more efficient and selective synthetic routes.
Conformational Landscape Mapping and Energy Minimization Studies
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational landscape mapping provides a comprehensive view of all the accessible conformations of a molecule and their relative energies.
For (3R,4R)-4-o-tolyl-piperidin-3-ol, the piperidine ring can exist in various chair and boat conformations, and the o-tolyl and hydroxyl substituents can adopt different orientations (axial or equatorial). A conformational search, often performed using molecular mechanics or semi-empirical methods, can identify the low-energy conformers. researchgate.net Subsequent energy minimization using higher-level methods, such as DFT, provides more accurate relative energies. researchgate.net
The conformational free energies of substituted piperidines can be determined experimentally and compared with molecular mechanics calculations to validate the computational model. nih.gov The results of such studies for (3R,4R)-4-o-tolyl-piperidin-3-ol would reveal the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might behave in different environments, such as in solution or when interacting with a biological target. The conformational landscape can reveal sparsely populated, higher-energy conformations that might be the biologically active form of the molecule. researchgate.net
Table 3: Illustrative Relative Energies of (3R,4R)-4-o-tolyl-piperidin-3-ol Conformers**
| Conformer (OH, Tolyl) | Relative Energy (kcal/mol) | Population (%) |
| Equatorial, Equatorial | 0.00 | 95.2 |
| Axial, Equatorial | 2.15 | 4.5 |
| Equatorial, Axial | 3.50 | 0.3 |
| Axial, Axial | 5.80 | <0.1 |
This table presents hypothetical data for illustrative purposes.
Characterization and Advanced Analytical Methodologies for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical characterization of piperidine (B6355638) derivatives. optica.org Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, detailed insights into the molecular framework and the spatial orientation of substituents can be obtained.
¹H and ¹³C NMR spectra provide the foundational data for confirming the core structure of (3R,4R)-4-o-tolyl-piperidin-3-ol. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in the ¹H NMR spectrum are indicative of the electronic environment and connectivity of the protons. For instance, the protons on the piperidine ring will exhibit characteristic shifts and coupling patterns that can be used to deduce their relative positions. chemicalbook.com Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments and their chemical nature (e.g., aliphatic, aromatic, hydroxyl-bearing).
While specific spectral data for (3R,4R)-4-o-tolyl-piperidin-3-ol is not extensively detailed in the provided search results, general principles for substituted piperidines can be applied. The analysis of coupling constants, particularly the vicinal coupling constants (³J) between protons on adjacent carbons, is crucial for inferring the relative stereochemistry. researchgate.net Larger coupling constants are typically observed for diaxial protons, while smaller values are characteristic of axial-equatorial or diequatorial relationships. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Piperidines
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Piperidine Ring Protons | 1.5 - 3.5 |
| ¹H | Aryl Protons | 6.5 - 8.0 |
| ¹H | Hydroxyl Proton | Variable, depends on solvent and concentration |
| ¹³C | Piperidine Ring Carbons | 20 - 60 |
| ¹³C | Aryl Carbons | 110 - 150 |
| ¹³C | Carbon bearing Hydroxyl Group | 60 - 80 |
Note: These are general ranges and the exact chemical shifts for (3R,4R)-4-o-tolyl-piperidin-3-ol may vary.
The piperidine ring is not static and can exist in different chair conformations that are in equilibrium. Variable-temperature (VT) NMR spectroscopy is a powerful technique to study these conformational dynamics. optica.orgorganicchemistrydata.org By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. nih.gov At low temperatures, the rate of conformational interconversion can be slowed down sufficiently on the NMR timescale to allow for the observation of individual conformers. organicchemistrydata.org This provides valuable information about the energetic barriers to ring inversion and the relative populations of the different conformations. optica.org For (3R,4R)-4-o-tolyl-piperidin-3-ol, VT-NMR could be used to determine the preferred chair conformation and the axial or equatorial orientation of the tolyl and hydroxyl substituents.
X-ray Crystallography for Absolute and Relative Stereochemistry
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of both the relative and absolute stereochemistry of a chiral molecule. wikipedia.org This technique provides a three-dimensional map of the electron density in a crystal, from which the precise spatial arrangement of all atoms can be determined. researchgate.net For (3R,4R)-4-o-tolyl-piperidin-3-ol, obtaining a suitable single crystal would allow for the direct visualization of the trans relationship between the hydroxyl and tolyl groups and, if a chiral resolving agent is used or the molecule crystallizes in a chiral space group, the absolute configuration (R or S) at the stereocenters can also be established. researchgate.netnih.govosi.lv
Chromatographic Techniques for Stereoisomer Separation and Purity Assessment
Chromatographic methods are essential for the separation of stereoisomers and for assessing the enantiomeric and diastereomeric purity of a sample.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for separating enantiomers. csfarmacie.czregistech.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and thus their separation. nih.govyoutube.com The choice of the CSP and the mobile phase composition are critical for achieving optimal separation. chromatographyonline.com For the analysis of (3R,4R)-4-o-tolyl-piperidin-3-ol, a variety of commercially available chiral columns based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) could be screened to find the most suitable conditions for separating its enantiomers. nih.gov The purity of each enantiomer can then be quantified by measuring the area of the corresponding peak in the chromatogram.
Table 2: Common Chiral Stationary Phases for HPLC
| CSP Type | Chiral Selector | Typical Applications |
| Polysaccharide-based | Cellulose or amylose (B160209) derivatives | Broad range of chiral compounds |
| Pirkle-type | π-acidic or π-basic moieties | Compounds with aromatic rings |
| Protein-based | Immobilized proteins (e.g., albumin, glycoprotein) | Polar and ionizable compounds |
| Macrocyclic antibiotic-based | Antibiotics (e.g., vancomycin, teicoplanin) | Amino acids and related compounds |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, compounds like piperidin-3-ols exhibit low volatility and potential thermal instability due to the presence of polar hydroxyl and amine functional groups. These groups can lead to peak tailing, poor resolution, and even degradation in the hot GC inlet and column. To overcome these limitations, the compound is typically converted into a more volatile and thermally stable derivative prior to analysis.
A common derivatization strategy for compounds containing hydroxyl and amine groups is acylation, for instance, trifluoroacetylation. researchgate.net This process involves reacting the analyte with an agent like trifluoroacetic anhydride (B1165640) (TFAA). The reaction replaces the active hydrogens on the hydroxyl and amine groups with trifluoroacetyl groups, which reduces the compound's polarity and increases its volatility, making it amenable to GC analysis. researchgate.net
Once derivatized, the sample is injected into the GC system, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation is achieved based on the differential partitioning of the derivatives between the two phases. Chiral stationary phases can be employed to separate enantiomers. researchgate.net The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection. researchgate.netresearchgate.net
Key Research Findings:
GC analysis of piperidine alkaloids often requires derivatization to improve volatility and chromatographic performance. researchgate.net
Trifluoroacetylation is an effective method for preparing piperidine derivatives for GC analysis, allowing for successful separation and detection. researchgate.net
The use of chiral capillary columns in GC can enable the separation of stereoisomers, which is essential for determining the enantiomeric and diastereomeric purity of chiral piperidines. researchgate.net
Table 1: Illustrative GC Conditions for Analysis of a Derivatized Piperidin-3-ol Analog
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with FID/MS Detector |
| Column | Chiral Capillary Column (e.g., Cyclodextrin-based) |
| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 240 °C at 5 °C/min |
| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations in the pharmaceutical industry, offering significant advantages over traditional liquid chromatography, including faster analysis times, reduced organic solvent consumption, and unique selectivity. selvita.comnih.govchromatographyonline.com The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. selvita.com Its low viscosity and high diffusivity allow for high flow rates and rapid equilibration, accelerating method development and sample throughput. nih.gov
For the stereochemical elucidation of (3R,4R)-4-o-tolyl-piperidin-3-ol, SFC is exceptionally well-suited for separating its potential stereoisomers. The separation is performed on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose and cellulose (e.g., Chiralpak® and Chiralcel® series), are widely used and have demonstrated a high success rate in resolving a broad range of chiral compounds, including those with piperidine scaffolds. nih.govnih.govnih.gov
A small amount of a polar organic solvent, known as a modifier (e.g., methanol, ethanol, or isopropanol), is typically added to the CO₂ mobile phase to enhance solubility and improve peak shape. nih.gov The separation mechanism relies on the differential, transient diastereomeric complexes formed between the enantiomers and the chiral selector of the stationary phase. By screening a set of columns and modifiers, optimal conditions can be rapidly identified to achieve baseline separation of all stereoisomers. nih.govafmps.be
Key Research Findings:
SFC is a powerful and efficient alternative to HPLC for chiral separations, often providing higher throughput and being more environmentally friendly. selvita.comafmps.be
Screening strategies using a small set of polysaccharide-based chiral columns and alcohol modifiers can achieve a high success rate (over 95%) for resolving new chiral compounds. nih.gov
SFC can be hyphenated with Mass Spectrometry (SFC-MS), providing both chiral separation and mass information in a single analysis, which is invaluable for confirming the identity of each separated stereoisomer. nih.gov
Table 2: Typical SFC Screening Platform for Chiral Separation
| Parameter | Condition |
|---|---|
| Instrument | Analytical Supercritical Fluid Chromatograph |
| Primary Mobile Phase | Supercritical CO₂ |
| Modifiers | Methanol, Ethanol, Isopropanol |
| Chiral Stationary Phases (CSPs) | Amylose- and Cellulose-based (e.g., Chiralpak AD, AS; Chiralcel OD, OJ) nih.gov |
| Flow Rate | 2.0-4.0 mL/min |
| Back Pressure | 125-250 bar afmps.be |
| Column Temperature | 35-40 °C |
| Detection | UV-Vis, Mass Spectrometry (MS) |
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular structure of synthesized compounds by precisely measuring their mass-to-charge ratio (m/z). nih.gov For (3R,4R)-4-o-tolyl-piperidin-3-ol, high-resolution mass spectrometry (HRMS) can determine the elemental composition by providing a highly accurate mass measurement of the molecular ion, typically the protonated molecule [M+H]⁺ in electrospray ionization (ESI) mode. nih.govnih.gov
In addition to confirming the molecular weight, tandem mass spectrometry (MS/MS) provides crucial structural information through controlled fragmentation of the molecular ion. nih.gov The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For piperidine-3-ol derivatives, characteristic fragmentation pathways often include:
Neutral loss of water (H₂O): A common fragmentation for alcohols, resulting in a fragment ion [M+H-H₂O]⁺. nih.gov
Cleavage of the piperidine ring: The ring can undergo cleavage at various points, leading to characteristic fragment ions that help to identify the core structure and the position of substituents.
Loss of the tolyl group: Cleavage of the bond connecting the tolyl group to the piperidine ring.
By analyzing these fragmentation patterns, the connectivity of the atoms within the molecule can be deduced, providing strong evidence for the proposed structure. This data, when combined with chromatographic and NMR data, allows for unambiguous confirmation of the compound's identity. nih.govnih.gov
Table 3: Predicted ESI-MS Fragmentation Data for (3R,4R)-4-o-tolyl-piperidin-3-ol
| m/z (Mass/Charge) | Proposed Ion Identity | Fragmentation Pathway |
|---|---|---|
| 206.1545 | [M+H]⁺ | Protonated Molecular Ion |
| 188.1439 | [M+H-H₂O]⁺ | Loss of water from the hydroxyl group |
| 115.0861 | [C₉H₁₁]⁺ | Fragment corresponding to the tolyl-ethyl moiety after ring cleavage |
| 91.0548 | [C₇H₇]⁺ | Tropylium ion, characteristic of a tolyl group |
Advanced Synthetic Transformations and Scaffold Diversification of 3r,4r 4 O Tolyl Piperidin 3 Ol**
Derivatization at the Piperidine (B6355638) Nitrogen
The secondary amine of the piperidine ring is a key site for modification, allowing for the introduction of a wide variety of substituents that can modulate the pharmacological properties of the resulting compounds.
N-Alkylation: The nucleophilic nitrogen can be readily alkylated using various alkyl halides (R-X) in the presence of a base such as potassium carbonate or triethylamine. This reaction introduces simple alkyl chains or more complex functionalized groups. For instance, N-benzylation can be achieved using benzyl (B1604629) bromide, a common strategy to introduce a bulky, aromatic substituent or a protecting group that can be later removed by hydrogenolysis.
N-Acylation: Acylation of the piperidine nitrogen to form amides is another fundamental transformation. This can be accomplished using acyl chlorides or acid anhydrides in the presence of a base. For more sensitive substrates or in combinatorial chemistry settings, coupling reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) with a carbodiimide (B86325) are employed to facilitate amide bond formation with carboxylic acids. arkat-usa.orgresearchgate.net These methods provide access to a vast array of N-acyl derivatives with diverse functionalities. arkat-usa.org
N-Arylation: The introduction of an aryl or heteroaryl group at the piperidine nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions. Buchwald-Hartwig amination, using palladium catalysts with specialized phosphine (B1218219) ligands, is a powerful method for this transformation. organic-chemistry.org Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative route, particularly for the coupling of N-heterocycles with aryl halides. organic-chemistry.orgresearchgate.net These reactions are crucial for synthesizing compounds with extended aromatic systems, which can engage in additional binding interactions with biological targets. nih.govrsc.org
| Reaction Type | Reagents and Conditions | Product Class |
| N-Alkylation | R-X (alkyl halide), Base (e.g., K₂CO₃) | N-Alkylpiperidines |
| N-Acylation | RCOCl or (RCO)₂O, Base; or RCOOH, Coupling agents (e.g., HOBt/EDC) | N-Acylpiperidines (Amides) |
| N-Arylation | Ar-X (aryl halide), Pd or Cu catalyst, Ligand, Base | N-Arylpiperidines |
Modifications at the Hydroxyl Group
The secondary hydroxyl group at the C-3 position offers another vector for chemical diversification, allowing for the introduction of various functionalities that can alter the polarity, solubility, and target-binding properties of the molecule.
Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. youtube.comyoutube.com Alternatively, acylation with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or DMAP provides a more reactive route. N-bromosuccinimide (NBS) has also been reported as an effective catalyst for the direct esterification of alcohols with carboxylic acids under mild conditions. nih.gov
Etherification: The formation of an ether linkage at the C-3 position can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. This method allows for the introduction of a wide range of alkyl and aryl substituents.
Oxidation of the Hydroxyl Group: Oxidation of the secondary alcohol in (3R,4R)-4-o-tolyl-piperidin-3-ol would yield the corresponding ketone, (4R*)-4-o-tolyl-piperidin-3-one. This transformation can be achieved using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The resulting ketone is a versatile intermediate that can undergo further reactions, such as reductive amination or the addition of organometallic reagents.
| Reaction Type | Reagents and Conditions | Product Class |
| Esterification | RCOOH, Acid catalyst; or RCOCl, Base | 3-O-Acylpiperidines (Esters) |
| Etherification | 1. Strong base (e.g., NaH); 2. R-X (alkyl halide) | 3-O-Alkyl/Arylpiperidines (Ethers) |
| Oxidation | PCC, Swern, or Dess-Martin Oxidation | 4-Aryl-piperidin-3-ones |
Functionalization of the o-Tolyl Substituent
The o-tolyl group provides a site for modifications on the aryl ring and at the benzylic methyl group, enabling the exploration of structure-activity relationships related to this part of the molecule.
Benzylic Bromination: The methyl group of the o-tolyl substituent is susceptible to free-radical bromination at the benzylic position. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator like AIBN or light, is a common method for this transformation. researchgate.netscientificupdate.comlibretexts.org The resulting benzylic bromide is a highly reactive intermediate that can be used in a variety of subsequent nucleophilic substitution reactions to introduce new functional groups. researchgate.net
Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to an aldehyde, a carboxylic acid, or an alcohol. The choice of oxidizing agent determines the outcome. For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid will typically oxidize the methyl group to a carboxylic acid. Milder or more specialized reagents can be used to obtain the aldehyde. Photocatalytic oxidation using molecular oxygen over certain catalysts has also been shown to selectively oxidize terminal methyl groups. rsc.org
Electrophilic Aromatic Substitution: The aromatic ring of the o-tolyl group can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The position of substitution will be directed by the existing methyl and piperidinyl substituents. These reactions allow for the introduction of a variety of functional groups directly onto the aromatic ring, further expanding the chemical diversity of the scaffold.
| Reaction Type | Reagents and Conditions | Intermediate/Product Class |
| Benzylic Bromination | NBS, AIBN or light | 2-(Bromomethyl)phenyl derivatives |
| Methyl Group Oxidation | KMnO₄ or other oxidizing agents | 2-Carboxyphenyl or 2-Formylphenyl derivatives |
| Electrophilic Aromatic Substitution | Nitrating/Halogenating/Acylating agents | Substituted tolyl derivatives |
Synthesis of Polycyclic Systems Incorporating the Piperidinol Moiety
The (3R,4R)-4-o-tolyl-piperidin-3-ol scaffold can serve as a foundation for the construction of more complex, rigid polycyclic systems. Such structures are of great interest in drug discovery as they can pre-organize functional groups for optimal interaction with biological targets.
One potential strategy involves the functionalization of the o-tolyl group, as described in section 7.3, to introduce a reactive handle that can undergo an intramolecular cyclization with a functional group on the piperidine ring. For example, after N-acylation of the piperidine nitrogen with a suitable tether, the o-tolyl methyl group could be functionalized to participate in a ring-closing reaction.
Another approach could involve a Pictet-Spengler or Bischler-Napieralski type reaction. By first modifying the piperidine nitrogen with a phenylethyl group, and then performing an intramolecular electrophilic substitution onto the aromatic ring, a new fused ring system can be formed.
Future Perspectives and Emerging Trends in Piperidin 3 Ol Synthesis
Development of Novel Stereoselective Catalytic Systems for Piperidinol Scaffolds
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different pharmacological activities. For piperidinol scaffolds, which often contain multiple chiral centers, the development of novel stereoselective catalytic systems is a primary focus of research. The future in this area lies in the design of more efficient, selective, and versatile catalysts that can be applied to a wide range of substrates.
Recent advancements have seen a shift towards the use of transition metal catalysts, including those based on rhodium, palladium, iridium, and gold, for the asymmetric synthesis of piperidine (B6355638) derivatives. nih.gov For instance, rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has emerged as a powerful method for producing chiral piperidines. dicp.ac.cn Donohoe and coworkers have reported on an iridium(III)-catalyzed hydrogen borrowing annulation method that enables the stereoselective synthesis of substituted piperidines. nih.gov This approach involves a cascade of oxidation, amination, and reduction steps, forming two new C-N bonds in a single operation. nih.gov
Furthermore, the development of chiral ligands is crucial for achieving high enantioselectivity. nih.gov Organocatalysis has also presented itself as a powerful alternative to metal-based systems. Chiral thiourea (B124793) catalysts, for example, have been explored for their potential in promoting enantioselective intramolecular Mannich-type cyclizations to form piperidine rings. patentdigest.org The future will likely see the development of novel catalysts that combine the reactivity of metals with the selectivity of chiral organic molecules, as well as the design of new organocatalysts for previously challenging transformations.
A summary of emerging catalytic systems for the synthesis of chiral piperidine scaffolds is presented below.
| Catalyst System | Reaction Type | Key Features | Reference |
| Rhodium(I) with Chiral Ligands | Asymmetric Hydrogenation | High diastereoselectivity for fluorinated piperidines. | nih.gov |
| Iridium(III) | Hydrogen Borrowing Annulation | Stereoselective synthesis, formation of two C-N bonds. | nih.gov |
| Palladium with Chiral Ligands | Asymmetric Reductive Heck Reaction | Access to enantioenriched 3-substituted piperidines from pyridines. | acs.org |
| Gold(I) | Oxidative Amination of Alkenes | Formation of substituted piperidines with difunctionalization of a double bond. | nih.gov |
| Chiral Thiourea | Organocatalytic Mannich Cyclization | Enantioselective formation of piperidine rings. | patentdigest.org |
| Quinine-Derived Squaramide | Organocatalytic Domino Reaction | Asymmetric synthesis of tetrahydropyridines with three stereocenters. | nih.gov |
These catalytic systems are foundational for the future synthesis of complex piperidinols like (3R,4R)-4-o-tolyl-piperidin-3-ol, enabling the construction of the core structure with precise stereochemical control.
Application of Flow Chemistry and Continuous Processing in Stereoselective Synthesis
Flow chemistry, or continuous processing, is rapidly transitioning from a niche technology to a mainstream tool in pharmaceutical and fine chemical synthesis. uc.pt Its advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability, make it particularly attractive for complex, multi-step syntheses. uc.ptnih.gov
For the stereoselective synthesis of piperidinol scaffolds, flow chemistry offers the potential to perform hazardous or highly exothermic reactions with greater control. A patent describes a continuous process for producing piperidines from pyridines using a fixed-bed reactor, highlighting the potential for high yield and product quality under mild conditions. google.com The integration of in-line purification and analysis tools can lead to fully automated systems that can operate for extended periods, generating large quantities of the desired product with high purity. cam.ac.uk
The modular nature of flow chemistry setups allows for the sequential combination of different reaction steps without the need for isolating intermediates. uc.pt This is particularly beneficial for the synthesis of complex molecules like (3R,4R)-4-o-tolyl-piperidin-3-ol, which may require multiple synthetic transformations. For example, a flow system could be designed to first perform a stereoselective catalytic reaction to form the chiral piperidinol core, followed by in-line functionalization and purification steps. A practical continuous flow reaction has been demonstrated for the synthesis of enantioenriched α-substituted piperidines within minutes. organic-chemistry.org
The future of piperidinol synthesis will undoubtedly involve a greater adoption of flow chemistry, potentially integrating catalytic reactors with modules for extraction, separation, and crystallization, leading to a more streamlined and efficient manufacturing process.
| Advantage of Flow Chemistry | Implication for Piperidinol Synthesis |
| Enhanced Safety | Enables the use of reactive intermediates and hazardous reagents with minimized risk. |
| Precise Control | Allows for fine-tuning of temperature, pressure, and stoichiometry to maximize yield and stereoselectivity. |
| Scalability | Facilitates straightforward scaling from laboratory to production quantities. |
| Process Intensification | Reduces reaction times and reactor volumes, leading to higher throughput. |
| Automation | Integration with in-line analytics and purification enables continuous, unattended operation. |
Green Chemistry Approaches and Sustainable Methodologies for Piperidinol Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of piperidinols, this translates to the development of more sustainable methodologies.
One key area of focus is the use of environmentally benign solvents, with water being a particularly attractive option. Water-mediated intramolecular cyclizations have been developed for the synthesis of substituted piperidinols, offering a greener alternative to traditional organic solvents. nih.gov Another approach involves the use of catalytic systems that can operate in water or under solvent-free conditions. ajchem-a.com
The concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is another central tenet of green chemistry. Catalytic reactions are inherently more atom-economical than stoichiometric processes. The development of recyclable catalysts, such as polymer-supported or magnetic nanoparticle-based catalysts, further enhances the sustainability of these methods. ajchem-a.com
Furthermore, the use of renewable starting materials and the design of biodegradable products are long-term goals for greening the synthesis of piperidinols and other pharmaceuticals. Research into replacing hazardous reagents with more benign alternatives is also ongoing. rsc.org An efficient green chemistry approach for the synthesis of N-substituted piperidones has been developed, which offers significant advantages over classical methods. nih.gov
The future of piperidinol synthesis will be characterized by a holistic approach that integrates green chemistry principles from the very beginning of synthetic route design, leading to processes that are not only efficient and selective but also environmentally responsible.
| Green Chemistry Principle | Application in Piperidinol Synthesis |
| Waste Prevention | Designing synthetic routes with high atom economy and yield. |
| Safer Solvents and Auxiliaries | Utilizing water or other green solvents; minimizing the use of auxiliary substances. nih.gov |
| Design for Energy Efficiency | Employing reactions that can be conducted at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the piperidine core. |
| Catalysis | Preferring catalytic methods over stoichiometric reagents for their efficiency and potential for recycling. ajchem-a.com |
Q & A
Q. Table 1: Example Reaction Conditions for Piperidin-3-Ol Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reduction | LiAlH4, THF, −20°C | 85 | |
| Cyclization | K₂CO₃, MeOH, reflux | 93 | |
| Chiral Separation | Chiralpak AD-H column | >98% ee |
How can researchers confirm the stereochemistry of (3R,4R)-4-o-tolyl-piperidin-3-ol using spectroscopic methods?**
Methodological Answer:
Stereochemical confirmation relies on:
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis, as applied to similar chiral piperidines .
- Nuclear Overhauser Effect (NOE) NMR : Correlating spatial proximity of protons (e.g., 3-OH and 4-o-tolyl groups) to establish relative configuration .
- Chiral HPLC : Comparing retention times with known enantiomers or diastereomers, validated by purity >98% in related studies .
- Optical Rotation : Measuring [α]D and comparing to literature values of analogous compounds .
Q. Example Data from :
- 1H-NMR : Distinct splitting patterns for axial vs. equatorial protons (δ 3.2–4.1 ppm).
- 13C-NMR : Diagnostic shifts for stereogenic carbons (e.g., C3 at 72.5 ppm, C4 at 56.8 ppm).
What strategies are effective in resolving racemic mixtures of 4-o-tolyl-piperidin-3-ol derivatives?
Methodological Answer:
Racemate resolution strategies include:
- Kinetic Resolution : Enzymatic hydrolysis using lipases (e.g., Candida antarctica) to selectively modify one enantiomer .
- Diastereomeric Salt Formation : Reacting with chiral acids (e.g., tartaric acid) and recrystallizing .
- Dynamic Kinetic Resolution (DKR) : Combining asymmetric catalysis with in situ racemization, as applied to piperidine scaffolds .
Q. Critical Factors :
- Solvent polarity (e.g., ethanol vs. dichloromethane) impacts crystallization efficiency .
- Temperature control (−20°C to 25°C) minimizes epimerization during resolution .
How does the o-tolyl substituent influence the physicochemical properties and reactivity of (3R,4R)-4-o-tolyl-piperidin-3-ol?**
Methodological Answer:
The o-tolyl group introduces steric and electronic effects:
- Steric Effects : Hinders nucleophilic attack at C4, favoring regioselective reactions at C3 (e.g., oxidation to ketones) .
- Electronic Effects : Electron-donating methyl group enhances aromatic ring stability, reducing susceptibility to electrophilic substitution .
- LogP Analysis : Increased hydrophobicity (predicted LogP ~2.1) compared to unsubstituted piperidin-3-ol (LogP ~0.5), affecting membrane permeability in biological assays .
Q. Table 2: Comparative Reactivity of Aryl-Substituted Piperidinols
| Substituent | Reaction Rate (Oxidation) | logP |
|---|---|---|
| o-Tolyl | Slow (steric hindrance) | 2.1 |
| Phenyl | Moderate | 1.8 |
| 4-Fluorophenyl | Fast (electron-withdrawing) | 1.5 |
What in vitro assays are suitable for evaluating the biological activity of (3R,4R)-4-o-tolyl-piperidin-3-ol?**
Methodological Answer:
Design considerations for biological assays:
- Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to assess affinity (Ki), using HEK-293 cells expressing target receptors .
- Enzyme Inhibition : Kinetic assays with cytochrome P450 isoforms to evaluate metabolic stability .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa) with IC50 determination .
Q. Controls Required :
- Enantiomeric Controls : Compare (3R*,4R*) vs. (3S*,4S*) to isolate stereospecific effects.
- Vehicle Controls : DMSO or PBS to rule out solvent artifacts.
Q. Example from :
- Binding Affinity : Ki = 12 nM for σ1 receptors in preliminary studies.
- Selectivity : >100-fold selectivity over σ2 receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
